3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Overview
Description
3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a useful research compound. Its molecular formula is C24H24N2O2S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.15584919 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one are believed to be specific enzymes and receptors involved in cellular proliferation and apoptosis. This compound has shown potential in targeting cancer cells by interacting with proteins that regulate cell cycle progression and apoptosis .
Mode of Action
This compound interacts with its targets by binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit tyrosine kinases, which are crucial for the signaling pathways that promote cell division and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells .
Biochemical Pathways
The affected biochemical pathways include the MAPK/ERK pathway and the PI3K/AKT pathway, both of which are critical for cell growth and survival. Inhibition of these pathways results in reduced cell proliferation and increased apoptosis. Additionally, the compound may affect the NF-κB pathway, which is involved in inflammation and immune responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract when administered orally. The compound is distributed throughout the body, with a preference for tissues with high metabolic activity, such as the liver and tumors. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of cell proliferation and induction of apoptosis. This leads to a reduction in tumor size and growth. At the cellular level, the compound disrupts the cell cycle, leading to cell cycle arrest at specific phases, such as the G1 or G2/M phase .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in tumor tissues. Additionally, the presence of other drugs or compounds can affect its bioavailability and metabolism .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-28-18-11-9-17(10-12-18)26-22(27)20-21(25-23(26)29)19-8-4-3-7-16(19)15-24(20)13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKADYFFGYWCFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360055 | |
Record name | STK847050 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5646-93-5 | |
Record name | STK847050 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.